Methyl 3-amino-4-cyclopropylbenzoate

Description

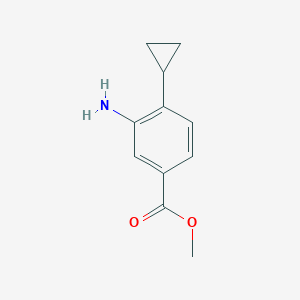

Methyl 3-amino-4-cyclopropylbenzoate is a benzoic acid derivative featuring a methyl ester group at the carboxyl position, an amino group at the 3-position, and a cyclopropyl substituent at the 4-position of the aromatic ring.

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

methyl 3-amino-4-cyclopropylbenzoate |

InChI |

InChI=1S/C11H13NO2/c1-14-11(13)8-4-5-9(7-2-3-7)10(12)6-8/h4-7H,2-3,12H2,1H3 |

InChI Key |

RKVVRJQDZRVMJM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C2CC2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-cyclopropylbenzoate can be achieved through several methods. One common approach involves the cyclopropanation of a suitable benzene derivative followed by the introduction of the amino group and esterification. For instance, starting from 3-bromo-5-nitrobenzoate, cyclopropylboronic acid can be used in a Suzuki-Miyaura coupling reaction to introduce the cyclopropyl group. Subsequent reduction of the nitro group to an amino group and esterification with methanol yields the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-cyclopropylbenzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated derivatives.

Scientific Research Applications

Methyl 3-amino-4-cyclopropylbenzoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-cyclopropylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active compound. The cyclopropyl group provides structural rigidity, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Group Variations

The following table highlights key structural differences between Methyl 3-amino-4-cyclopropylbenzoate and related compounds from the evidence:

Key Observations:

- Cyclopropyl vs.

- Amino vs. Hydroxy/Cyclopropylamino Groups: The amino group at position 3 offers nucleophilic reactivity, whereas the hydroxy group in ’s compound increases polarity and acidity. The cyclopropylamino group in adds a secondary amine, altering electronic and steric profiles.

- Benzoate vs. Propanoate Cores: The benzoate aromatic ring enables π-π stacking interactions, unlike the aliphatic propanoate core in , which may prioritize conformational flexibility.

2.2 Physicochemical Properties

While molecular weights and exact solubility data are unavailable in the evidence, inferences can be drawn:

- Polarity: The target compound’s amino group increases polarity compared to the cyclopropylmethoxy-substituted analog in , which has a hydrophobic ether linkage.

- Basicity: The amino group in the target compound is more basic than the hydroxyl group in but less so than the cyclopropylamino group in , affecting protonation states under physiological conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.